Cas no 78905-61-0 (2-(2-Cyclohexenyl)pyridine)

2-(2-Cyclohexenyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(2-Cyclohexenyl)pyridine
- 2-(Cyclohex-2-en-1-yl)pyridine
- FCH1185738
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- MDL: MFCD13152468
- Inchi: 1S/C11H13N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h2,4-6,8-10H,1,3,7H2
- InChI Key: FKSFVJLLSHTOTH-UHFFFAOYSA-N
- SMILES: N1C=CC=CC=1C1C=CCCC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 162
- Topological Polar Surface Area: 12.9
2-(2-Cyclohexenyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB360786-2 g |
2-(2-Cyclohexenyl)pyridine, 97%; . |
78905-61-0 | 97% | 2g |
€976.30 | 2023-06-20 | |
abcr | AB360786-2g |
2-(2-Cyclohexenyl)pyridine, 97%; . |
78905-61-0 | 97% | 2g |
€976.30 | 2025-02-13 | |
Ambeed | A750354-1g |
2-(Cyclohex-2-en-1-yl)pyridine |
78905-61-0 | 97% | 1g |
$280.0 | 2024-04-17 | |
TRC | C086505-500mg |
2-(2-Cyclohexenyl)pyridine |
78905-61-0 | 500mg |
$ 605.00 | 2022-06-06 | ||
Fluorochem | 200850-2g |
2-(2-Cyclohexenyl)pyridine |
78905-61-0 | 97% | 2g |
£568.00 | 2022-03-01 | |
TRC | C086505-250mg |
2-(2-Cyclohexenyl)pyridine |
78905-61-0 | 250mg |
$ 365.00 | 2022-06-06 | ||
abcr | AB360786-1 g |
2-(2-Cyclohexenyl)pyridine, 97%; . |
78905-61-0 | 97% | 1g |
€728.80 | 2023-06-20 | |
Chemenu | CM525422-1g |
2-(Cyclohex-2-en-1-yl)pyridine |
78905-61-0 | 97% | 1g |
$277 | 2022-06-10 | |
Fluorochem | 200850-5g |
2-(2-Cyclohexenyl)pyridine |
78905-61-0 | 97% | 5g |
£1404.00 | 2022-03-01 | |
abcr | AB360786-5g |
2-(2-Cyclohexenyl)pyridine, 97%; . |
78905-61-0 | 97% | 5g |
€2290.10 | 2025-02-13 |
2-(2-Cyclohexenyl)pyridine Related Literature
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Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
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Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
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Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
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Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
Additional information on 2-(2-Cyclohexenyl)pyridine
Introduction to 2-(2-Cyclohexenyl)pyridine (CAS No. 78905-61-0)
2-(2-Cyclohexenyl)pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 78905-61-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic compound combines a pyridine core with a cyclohexenyl side chain, making it a versatile scaffold for medicinal chemistry applications. The unique structural features of 2-(2-Cyclohexenyl)pyridine have garnered attention for its potential in drug discovery, particularly in the development of novel bioactive molecules.
The molecular structure of 2-(2-Cyclohexenyl)pyridine consists of a six-membered aromatic ring (pyridine) substituted with a (2-cyclohexenyl) group. This configuration introduces both electronic and steric effects that can modulate the compound's interactions with biological targets. The presence of the double bond in the cyclohexenyl moiety allows for diverse functionalization, enabling chemists to tailor the molecule for specific pharmacological properties.
In recent years, 2-(2-Cyclohexenyl)pyridine has been explored as a key intermediate in the synthesis of various pharmacologically relevant compounds. Its structural motif has been incorporated into molecules targeting neurological disorders, inflammatory conditions, and even oncological applications. The compound's ability to serve as a bridge between different pharmacophores has made it a valuable building block in medicinal chemistry.
One of the most compelling aspects of 2-(2-Cyclohexenyl)pyridine is its role in the development of small-molecule inhibitors. Researchers have leveraged its framework to design molecules that interact with enzymes and receptors involved in disease pathways. For instance, studies have demonstrated its potential in modulating G protein-coupled receptors (GPCRs), which are critical targets in drug development due to their involvement in numerous physiological processes.
The synthesis of 2-(2-Cyclohexenyl)pyridine typically involves multi-step organic reactions, often starting from readily available precursors such as 2-cyclohexen-1-ol and 3-pyridinemethanol. Advanced synthetic techniques, including cross-coupling reactions and transition-metal catalysis, have been employed to achieve high yields and purity. These methodologies underscore the compound's importance as a synthetic intermediate in industrial and academic settings.
Recent advancements in computational chemistry have further enhanced the utility of 2-(2-Cyclohexenyl)pyridine. Molecular modeling studies have provided insights into its binding interactions with biological targets, aiding in the rational design of derivatives with improved pharmacokinetic profiles. These computational approaches complement experimental efforts, acceleratinng the discovery process.
The pharmacological profile of 2-(2-Cyclohexenyl)pyridine has been investigated through both in vitro and in vivo assays. Preliminary findings suggest that derivatives of this compound exhibit promising activities against various disease models. For example, modifications to the cyclohexenyl side chain have yielded compounds with enhanced binding affinity to specific enzymes, demonstrating the importance of structural optimization.
Moreover, the environmental and toxicological aspects of 2-(2-Cyclohexenyl)pyridine have been scrutinized to ensure its safe handling and application. While no direct evidence suggests hazardous behavior under standard conditions, comprehensive safety assessments are crucial for any chemical entity used in pharmaceutical research. These evaluations include toxicity studies, biodegradability assessments, and potential environmental impact analyses.
The future prospects of 2-(2-Cyclohexenyl)pyridine are vast, with ongoing research exploring new synthetic routes and pharmacological applications. As drug discovery continues to evolve, this compound is likely to remain a cornerstone in medicinal chemistry efforts. Its unique structural features and synthetic accessibility make it an indispensable tool for researchers aiming to develop innovative therapeutic agents.
In conclusion,(CAS No.) 78905-61-0 represents a fascinating compound with significant potential in pharmaceutical research. Its integration into drug discovery pipelines has yielded promising results, highlighting its importance as both an intermediate and a bioactive molecule. As scientific understanding advances,the applications of will undoubtedly expand,contributing to the development of next-generation therapeutics.
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